Carbocysteine

Description

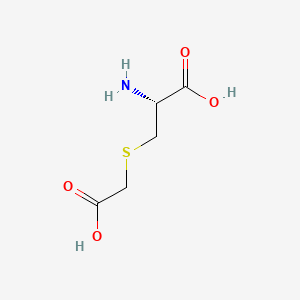

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-95-2 | |

| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110060 | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6g/L | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

638-23-3 | |

| Record name | Carbocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbocisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Preparation Methods

Traditional Synthesis via Cystine Reduction

The earliest method involves cystine reduction followed by carboxymethylation. In KR820001159B1 , cystine is reduced with zinc in acidic conditions (HCl or H<sub>2</sub>SO<sub>4</sub>) to form cysteine, which reacts with monochloroacetic acid at pH 8–12 . Key steps include:

-

Reduction : Cystine is reduced using zinc at 30–80°C. Excess zinc ions prevent cysteine re-oxidation to cystine .

-

Carboxymethylation : Monochloroacetic acid is added, and pH is adjusted with NaOH or Na<sub>2</sub>CO<sub>3</sub> to 8.2–8.5.

-

Precipitation : Sulfuric acid precipitates this compound, yielding 78–83% with ≤0.1% cystine impurities .

Example :

-

30 g cystine, 26 g monochloroacetic acid, and 49 mL HCl react with 13 g zinc at 50–80°C.

-

Post-reaction, 42% NaOH adjusts pH to 8.2–8.5, yielding 36 g this compound (81%) .

Continuous-Flow Microreactor Synthesis

Modern approaches employ microreactors for enhanced efficiency. EP4067341A1 describes a continuous-flow method using L-cysteine and halogenated acetic acid derivatives (e.g., chloroacetic acid) in basic conditions :

-

Residence Time : 2.08–16.67 minutes at 35–75°C.

-

Molar Ratio : 0.95:1–1.10:1 (chloroacetic acid:cysteine).

-

Advantages : Reduced side reactions, scalable production, and consistent quality .

Process Flow :

-

Solution Preparation : L-cysteine and base (NaOH) are dissolved separately.

-

Reaction : Solutions are pumped into a microreactor (channel size: 0.01–200 mm) at controlled flow rates.

-

Post-Treatment : Acidification and crystallization yield high-purity this compound .

Impurity Control via Carbonate Addition

CN106565565A introduces carbonate (Na<sub>2</sub>CO<sub>3</sub> or NaHCO<sub>3</sub>) and antioxidants (Na<sub>2</sub>SO<sub>3</sub>) during condensation to minimize cystine formation :

-

Mechanism : Carbonate neutralizes HCl, releasing CO<sub>2</sub> to displace oxygen, preventing cysteine oxidation .

-

Steps :

Yield Comparison :

Industrial-Scale Purification Techniques

Large-scale production requires efficient purification:

-

Neutralization Crystallization : Crude this compound is dissolved in 5 M HCl, reprecipitated with NH<sub>3</sub> at pH 2–2.5 .

-

Activated Carbon Decolorization : Removes organic impurities, enhancing optical purity .

-

EDTA Chelation : Binds residual metals (Fe, Ca, Mg), reducing ash content to ≤0.05% .

Table 1 : Impact of Purification on Quality

| Parameter | Without Carbonate | With Carbonate |

|---|---|---|

| Chloride | 0.003% | 0.01% |

| Ash Content | 0.09% | 0.05% |

| Specific Rotation | -33.5° | -35° |

Formulation Considerations

Oral solutions (CN112438947A ) require pH stabilization (6.0–7.0) using NaOH and preservatives (methylparaben) :

Chemical Reactions Analysis

Types of Reactions: Carbocysteine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to break disulfide bonds, reverting to its thiol form.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Chronic Obstructive Pulmonary Disease (COPD)

Carbocysteine has been extensively studied for its role in managing COPD. A recent phase 4 clinical trial evaluated its efficacy in reducing exacerbations among patients with mild to moderate COPD. The study involved 539 participants randomized to receive either this compound (500 mg thrice daily) or a placebo over 48 weeks. Results indicated no significant difference in the annual rate of exacerbations between the two groups (0.39 vs. 0.46 per patient year) . However, this compound was associated with improved symptoms in severe cases, suggesting its utility as an adjunct therapy .

Antiviral Properties

This compound exhibits antiviral effects against various respiratory viruses, including rhinoviruses and respiratory syncytial virus. Research indicates that it inhibits rhinovirus infection by preventing viral RNA entry into cells and reducing cytokine production associated with inflammation . Specifically, it decreased interleukin-6 and interleukin-8 levels, which are critical mediators in viral infections .

Pediatric Applications

In pediatric medicine, this compound has been found effective and well-tolerated in children over two years old for treating acute respiratory infections . Its safety profile makes it suitable for young patients, where managing mucus viscosity is essential for improving respiratory function.

Study on COPD Management

A systematic review highlighted this compound's role as an adjunct therapy in COPD management. The review compiled data from multiple trials demonstrating its effectiveness in reducing exacerbation rates and improving quality of life among patients .

Antiviral Efficacy Study

In vitro studies showcased this compound's ability to inhibit rhinovirus infection significantly. The maximum inhibitory effect was observed at concentrations of 10 to 30 μM, indicating a dose-dependent response . These findings support its potential use as a preventive measure during viral outbreaks.

Data Summary Tables

Mechanism of Action

Carbocysteine exerts its effects by breaking down the disulfide bonds in mucin glycoproteins, thereby reducing the viscosity of mucus . This action facilitates the clearance of mucus from the respiratory tract. Additionally, this compound has antioxidant properties, which help in reducing oxidative stress and inflammation in the respiratory system . The compound also modulates the expression of mucin genes, further contributing to its mucolytic effects .

Comparison with Similar Compounds

Pharmacological Mechanisms

- Mucolytic Action : Reduces mucus viscosity by breaking mucin disulfide bonds and increasing sialomucin content, improving mucociliary clearance .

- Antioxidant Effects : Neutralizes free radicals via glutathione pathway modulation and inhibits oxidative stress markers like malondialdehyde (MDA) .

- Anti-inflammatory Effects : Suppresses NF-κB and ERK1/2 MAPK signaling pathways, reducing TNF-α-induced inflammation .

- Antimicrobial Activity : Reduces bacterial adherence (e.g., Streptococcus pneumoniae) to respiratory epithelial cells .

Mechanism of Action

Clinical Efficacy in Respiratory Conditions

Table 1: Efficacy in COPD

Table 2: Efficacy in Acute RTIs

Table 3: Adverse Events (AEs)

Pharmacokinetics and Dosage

- This compound : Dose-dependent efficacy (1500–2700 mg/day); optimal balance at 1500 mg/day in COPD .

- Acetylcysteine : 600–1200 mg/day; shorter half-life than this compound .

- Erdosteine : 300 mg twice daily; prodrug requiring metabolic activation .

Unique Therapeutic Advantages

- This compound :

- Acetylcysteine: Preferred in acetaminophen overdose due to glutathione replenishment .

- Erdosteine : Potent antioxidant with glutathione-enhancing effects .

Biological Activity

Carbocysteine is a thioether compound primarily used as a mucolytic agent in the treatment of respiratory disorders, particularly chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by a combination of mucoregulatory, antioxidant, and anti-inflammatory properties. This article provides an in-depth look at the biological activity of this compound, supported by clinical data, case studies, and research findings.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Mucolytic Activity : this compound reduces mucus viscosity and enhances mucus clearance by modifying the structure of mucins. It increases the hydration of mucus and modifies glycosylation patterns in respiratory secretions .

- Antioxidant Properties : The compound acts as an antioxidant by preventing oxidative stress. It restores levels of glutathione (GSH) and decreases reactive oxygen species (ROS) production, thereby protecting epithelial cells from damage .

- Anti-inflammatory Effects : this compound downregulates pro-inflammatory cytokines such as IL-6 and IL-8, and reduces the expression of intercellular adhesion molecule-1 (ICAM-1), which is critical for neutrophil migration during inflammation .

Clinical Efficacy in COPD

Numerous clinical studies have demonstrated the efficacy of this compound in managing COPD:

Case Studies

- Long-term Use in COPD Patients : A study involving over 700 COPD patients showed that long-term administration (1500 mg/day) of this compound resulted in a significant decrease in acute exacerbations and improved health-related quality of life measures without adverse effects on lung function .

- Acute Respiratory Tract Infections : In pediatric populations, this compound has been shown to reduce the frequency and severity of cough associated with upper respiratory tract infections, demonstrating its utility beyond chronic conditions .

Research Findings

Recent research has expanded our understanding of this compound's biological activities:

- Inhibition of Rhinovirus Infection : this compound was found to significantly reduce viral titers and cytokine production following rhinovirus infection in human tracheal epithelial cells. This suggests potential antiviral properties alongside its mucolytic effects .

- Regulation of Inflammatory Markers : Studies indicate that this compound downregulates systemic inflammatory markers such as microRNA-21 and IL-8 in COPD patients, contributing to its overall anti-inflammatory profile .

Q & A

Q. What biochemical pathways and molecular mechanisms underlie Carbocysteine's mucolytic and antioxidant effects?

this compound modulates mucus viscosity by disrupting disulfide bonds in mucoproteins and enhances antioxidant activity by upregulating glutathione synthesis. Methodologically, researchers can validate these mechanisms using in vitro models (e.g., bronchial epithelial cell lines) to measure reactive oxygen species (ROS) reduction via fluorometric assays (e.g., DCFH-DA) and assess mucin expression via qPCR or Western blot .

Q. How can High-Performance Liquid Chromatography (HPLC) be optimized for quantifying this compound in pharmacokinetic studies?

HPLC methods require derivatization with agents like o-phthalaldehyde to enhance detection sensitivity for this compound’s sulfhydryl group. Validation should follow ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery rates (95–105%). Mobile phases often combine methanol and phosphate buffer (pH 2.5) with C18 columns .

Advanced Research Questions

Q. What experimental designs are recommended for RCTs evaluating this compound’s efficacy in chronic respiratory diseases?

- Population: Stratify patients by disease severity (e.g., COPD GOLD stages) and exclude those on inhaled corticosteroids to reduce confounding .

- Intervention: Use 500 mg t.i.d. for 6 weeks, as validated in OSAS trials, with CPAP as an active comparator .

- Outcomes: Include polysomnography (AHI, T90%), oxidative biomarkers (SOD, MDA), and endothelial function (FMD via ultrasonography) .

- Blinding: Double-blind protocols with placebo-matched tablets and sham CPAP devices .

Q. How can researchers address heterogeneity in clinical trial data for this compound’s role in COPD exacerbation reduction?

Conduct subgroup analyses based on smoking status, comorbidities, and concomitant therapies. Meta-analyses should use random-effects models to account for variability in dosing (e.g., 500–1500 mg/day) and study durations. Sensitivity analyses can exclude trials with high dropout rates (>20%) .

Q. What spectroscopic and structural characterization methods are critical for studying this compound-metal complexes?

- FTIR: Identify carboxylate (-COO⁻) and thiol (-SH) binding modes (e.g., shifts from 1700 cm⁻¹ to 1600 cm⁻¹ indicate metal coordination) .

- UV-Vis: Monitor ligand-to-metal charge transfer bands (250–400 nm) to infer coordination geometry .

- XRD: Resolve crystal structures to confirm monomeric vs. polymeric forms (e.g., [Sr(Ccy)(H₂O)₂] vs. [Pb(Ccy)]) .

Methodological Challenges

Q. How to ensure reproducibility in synthesizing novel this compound derivatives for enhanced mucolytic activity?

- Synthetic Protocols: Document reaction conditions (pH, temperature, solvent ratios) meticulously. For metal complexes, alkaline aqueous/methanol mixtures (50:50 w/w) yield stable products .

- Characterization: Provide elemental analysis (±0.3% tolerance), HR-MS, and ≥2 independent spectral datasets (e.g., ¹H-NMR, FTIR) .

- Purity: Report HPLC chromatograms with impurity profiles (<0.1% for major unknowns) .

Q. What strategies improve palatability assessment of pediatric this compound formulations without compromising efficacy?

Use in vitro electronic tongue systems with principal component analysis (PCA) to quantify bitterness thresholds. Compare Euclidian distances between active pharmaceutical ingredients (APIs) and formulations—distances >5.0 indicate significant taste masking (e.g., sugar-free this compound oral solutions) .

Data Analysis and Reporting

Q. How should researchers statistically analyze contradictory outcomes in this compound trials (e.g., variable effects on SaO₂ levels)?

Apply mixed-effects models to account for intra-patient variability. Use Bonferroni corrections for multiple comparisons (e.g., AHI vs. ESS scores). Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize clinical significance .

What frameworks guide the formulation of rigorous research questions for this compound studies?

Adopt FINER criteria:

- Feasible: Ensure access to validated biomarkers (e.g., MDA for oxidative stress).

- Novel: Investigate understudied applications (e.g., endothelial dysfunction in OSAS).

- Ethical: Exclude high-risk populations (e.g., severe hepatic impairment).

- Relevant: Align with WHO priorities for COPD/OSAS management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.